3-Acetyl-2-hydroxy-5-methylbenzoic acid
Description
3-Acetyl-2-hydroxy-5-methylbenzoic acid is a substituted benzoic acid derivative with a hydroxyl group at position 2, an acetyl group at position 3, and a methyl group at position 3. The acetyl group introduces electron-withdrawing effects, which may influence the acidity of the adjacent hydroxyl group and the carboxylic acid moiety. The methyl substituent at position 5 likely enhances lipophilicity, affecting solubility and biological interactions.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-acetyl-2-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-5-3-7(6(2)11)9(12)8(4-5)10(13)14/h3-4,12H,1-2H3,(H,13,14) |
InChI Key |
VCILCXSMHJIJET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)O)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 3-acetyl-2-hydroxy-5-methylbenzoic acid with structurally related compounds, based on substituent positions and functional groups:
Functional Group Analysis
- Acetyl vs. Amino Groups: Replacing the amino group in 3-amino-5-hydroxybenzoic acid with an acetyl group (as in the target compound) reduces basicity and alters electronic effects.
- Methyl vs. Methoxy Groups : The methyl group at position 5 in the target compound provides steric bulk without the electron-donating effects seen in methoxy-substituted analogs (e.g., Methyl 3-hydroxy-5-methoxybenzoate), which may influence reactivity in electrophilic substitutions .
- Hydroxyl Position : The hydroxyl group at position 2 in the target compound, compared to position 3 in 3-hydroxybenzoic acid , may lead to stronger intramolecular hydrogen bonding with the carboxylic acid group, affecting solubility and crystal packing .
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